3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride
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Overview
Description
3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where an amine, formaldehyde, and a compound containing a reactive hydrogen atom are condensed to form the aminomethyl group . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of aminomethyl-substituted compounds.
Scientific Research Applications
3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The triazole ring may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)benzeneboronic acid hydrochloride: This compound has a similar aminomethyl group but differs in the presence of a boronic acid moiety.
3-(aminomethyl)benzoic acid hydrochloride: This compound also contains an aminomethyl group but has a benzoic acid structure.
Uniqueness
3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other aminomethyl-substituted compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C5H11ClN4O |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-(aminomethyl)-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-8-4(3-6)7-9(2)5(8)10;/h3,6H2,1-2H3;1H |
InChI Key |
WGIDRDYUMLWTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)CN.Cl |
Origin of Product |
United States |
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